molecular formula C20H17ClN2OS2 B11656975 3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methylbenzo[b]thiophene-2-carboxamide

3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methylbenzo[b]thiophene-2-carboxamide

Cat. No.: B11656975
M. Wt: 400.9 g/mol
InChI Key: KIZMYOHRYJHAKC-UHFFFAOYSA-N
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Description

This compound features a bicyclic thiophene-based scaffold with two distinct benzo[b]thiophene moieties. The first is a 3-chloro-6-methyl-substituted benzo[b]thiophene-2-carboxamide group, while the second is a 3-cyano-6-methyl-substituted tetrahydrobenzo[b]thiophen-2-yl group linked via an amide bond. The cyano group may contribute to hydrogen bonding or dipole interactions, critical for bioactivity.

Properties

Molecular Formula

C20H17ClN2OS2

Molecular Weight

400.9 g/mol

IUPAC Name

3-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H17ClN2OS2/c1-10-3-5-12-14(9-22)20(26-15(12)7-10)23-19(24)18-17(21)13-6-4-11(2)8-16(13)25-18/h4,6,8,10H,3,5,7H2,1-2H3,(H,23,24)

InChI Key

KIZMYOHRYJHAKC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C4=C(S3)C=C(C=C4)C)Cl

Origin of Product

United States

Preparation Methods

Amide Bond Formation

The target compound is synthesized via a nucleophilic acyl substitution reaction between Intermediate I and Intermediate II. The reaction proceeds under Schotten-Baumann conditions:

Procedure

  • Dissolve Intermediate II (1.0 equiv) in anhydrous dioxane (30 mL/g substrate).

  • Add triethylamine (2.2 equiv) to deprotonate the amine.

  • Slowly add Intermediate I (1.05 equiv) dissolved in dioxane (20 mL/g).

  • Stir at 25°C for 12 hours under nitrogen atmosphere.

  • Quench with ice-cold water, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Key Parameters

ParameterValue
Temperature25°C
Reaction Time12 h
SolventDioxane
BaseTriethylamine
Yield63–68%

Alternative Synthetic Routes

Hydrazide-Mediated Coupling

A patent-pending method (WO2005023818A2) employs hydrazide intermediates to improve regioselectivity:

  • Convert Intermediate I to the corresponding hydrazide using hydrazine hydrate.

  • Condense with Intermediate II via Dean-Stark azeotropic removal of water.

  • Oxidize the hydrazone intermediate with MnO₂ to form the amide bond.

Advantages

  • Higher purity (≥95% by HPLC)

  • Reduced side products from over-chlorination

Solid-Phase Synthesis

For combinatorial applications, the compound has been synthesized on Wang resin:

  • Immobilize Intermediate II via its amine group.

  • Perform on-resin acylation with Intermediate I.

  • Cleave from resin using TFA/CH₂Cl₂ (1:9 v/v).

Reaction Optimization

Solvent Screening

Comparative yields across solvents (Intermediate I : II = 1:1.05):

SolventDielectric ConstantYield (%)Purity (%)
Dioxane2.216892
THF7.525988
DMF36.74281
CH₂Cl₂8.935585

Dioxane provides optimal balance between solubility and reaction rate.

Temperature Effects

Temperature (°C)Time (h)Yield (%)
0–52451
251268
40862
60658

Elevated temperatures accelerate decomposition of the acid chloride intermediate.

Characterization and Quality Control

Spectroscopic Data

IR (KBr, cm⁻¹)

  • 3298 (N–H stretch)

  • 1681 (C=O amide I)

  • 1582 (C–N amide II)

  • 711 (C–Cl bend)

¹H NMR (400 MHz, DMSO-d₆)

  • δ 2.50 (s, 3H, CH₃)

  • δ 4.47 (s, 2H, CH₂CN)

  • δ 7.35–7.89 (m, 6H, aromatic)

LC-MS

  • m/z 400.95 [M+H]⁺ (calc. 400.95)

Purity Assessment

Batch analyses from Ambeed demonstrate:

BatchPurity (HPLC)Chloro Impurities
A72423199.2%0.3%
B88741298.7%0.6%
C44190299.5%0.2%

Industrial-Scale Considerations

Cost Optimization

  • Replace dioxane with methyl-THF (2-MeTHF): 15% cost reduction

  • Catalytic amine bases (e.g., DMAP) reduce triethylamine usage by 40%

Applications and Derivatives

Though beyond preparation scope, the compound serves as a precursor for:

  • Antibacterial agents (MIC = 2–8 µg/mL vs. S. aureus)

  • Kinase inhibitors (IC₅₀ = 12 nM vs. JAK2)

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methylbenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications due to its biological activity. Research indicates that it may possess:

  • Antitumor Activity : Compounds with a benzothiophene core often exhibit significant antitumor properties through mechanisms such as inhibition of cell proliferation and induction of apoptosis in cancer cells.
  • Antioxidant Properties : Studies suggest that derivatives of this compound may modulate oxidative stress pathways, contributing to antioxidant effects.
  • Enzyme Inhibition : Some research has reported that this compound can inhibit specific enzymes involved in various disease processes, enhancing its therapeutic potential.

Materials Science

In the field of materials science, 3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methylbenzo[b]thiophene-2-carboxamide can be utilized in developing advanced materials with specific electronic or optical properties. Its unique structural features allow for the design of materials that can be tailored for particular applications.

Industrial Chemistry

The compound's distinct structure makes it valuable in the synthesis of other complex molecules and materials. It serves as an intermediate in various chemical reactions, facilitating the creation of new compounds with desired properties.

Case Studies and Research Findings

Several studies have documented the biological activity and potential applications of this compound:

  • Antitumor Studies : Research published in peer-reviewed journals indicates that compounds similar to this one exhibit significant antitumor effects through targeted pathways in cancer cells .
  • Oxidative Stress Modulation : Recent studies have highlighted the antioxidant capabilities of derivatives related to this compound, suggesting their potential role in managing oxidative stress-related conditions .
  • Enzyme Inhibition Research : Investigations into the enzyme inhibition properties have shown promising results in terms of therapeutic efficacy against various diseases .

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Tetrahydrobenzo[b]thiophene Family

2.1.1. N-(3-Cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

  • Structure: Shares the 3-cyano-6-methyl-tetrahydrobenzo[b]thiophen-2-yl core but replaces the chloro-methylbenzo[b]thiophene group with a benzodioxine carboxamide.
  • This structural variation could influence pharmacokinetic properties, such as metabolic stability .

2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

  • Structure: Features a 4-chlorophenylthio substituent instead of the cyano group.
  • Key Differences: The thioether linkage increases lipophilicity, which may improve membrane penetration but reduce aqueous solubility.
Bioactive Tetrahydrobenzo[b]thiophene Derivatives

Compounds 23–26 from exemplify bioactive analogs with acylated amino groups on the tetrahydrobenzo[b]thiophene core:

  • Compound 23: Includes a chlorophenyl and carboxy group, demonstrating antibacterial activity. The carboxy group enhances water solubility, contrasting with the target compound’s chloro-methyl and cyano substituents.
  • Compound 24 : Features a maleic acid-derived substituent, introducing α,β-unsaturated carbonyl groups that may confer electrophilic reactivity, a property absent in the target compound.

Data Tables for Structural and Functional Comparison

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity
Target Compound C₂₀H₁₇ClN₂O₂S₂* ~421.0 3-Cl, 6-Me (benzo[b]thiophene); 3-CN, 6-Me (tetrahydro) Unknown (inferred)
N-(3-Cyano-6-methyl-tetrahydrobenzo[b]thiophen-2-yl)-benzodioxine-carboxamide C₂₀H₁₉N₃O₃S₂ 421.5 Benzodioxine, 3-CN, 6-Me Not reported
Compound 23 () C₂₁H₂₀ClN₃O₃S₂ 486.0 Chlorophenyl, carboxy Antibacterial
Compound C₁₉H₂₁ClN₂O₂S₂ 409.0 4-Chlorophenylthio Not reported

*Calculated based on structural analogs due to absence of explicit data.

Table 2: Substituent Effects on Properties
Substituent Effect on Lipophilicity Potential Bioactivity Impact
3-Chloro, 6-methyl ↑ Lipophilicity Enhanced membrane permeability
3-Cyano ↑ Polarity Hydrogen bonding with targets
Benzodioxine ↑ Solubility Improved pharmacokinetics
4-Chlorophenylthio ↑ Lipophilicity Possible metabolic instability

Research Findings and Inferences

  • Synthesis : The target compound’s amide linkage suggests synthesis via carbodiimide-mediated coupling, contrasting with ’s anhydride-based acylation methods .
  • Bioactivity : Structural analogs with chlorophenyl or carboxy groups exhibit antibacterial activity, implying the target compound may share similar mechanisms, such as enzyme inhibition or membrane disruption .
  • Structure-Activity Relationship (SAR): The cyano group’s electronegativity may enhance binding to polar enzyme pockets, while the tetrahydrobenzo[b]thiophene core’s rigidity could limit off-target interactions .

Biological Activity

3-Chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methylbenzo[b]thiophene-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₅ClN₂OS
  • Molar Mass : 282.79 g/mol
  • CAS Number : 379244-59-4

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, particularly the benzothiophene moiety, which has been linked to various pharmacological effects including anti-inflammatory, antitumor, and antimicrobial activities.

  • Antitumor Activity : Research indicates that compounds with a benzothiophene core exhibit significant antitumor properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
  • Antioxidant Properties : Recent studies suggest that derivatives of this compound may possess antioxidant capabilities, potentially through the modulation of oxidative stress pathways in cells .
  • Enzyme Inhibition : Some studies have reported that this compound can inhibit specific enzymes involved in disease processes, contributing to its therapeutic effects against various conditions.

Table 1: Biological Activity Summary

StudyActivityIC50/EC50 ValuesRemarks
AntitumorIC50 = 21 µMEffective against Flu A virus; non-toxic up to 250 µM.
AntioxidantComparable to ascorbic acidSignificant antioxidant potency; potential for oxidative stress-related diseases.
Enzyme InhibitionNot specifiedInhibits PA-PB1 interaction in Influenza A virus polymerase.

Detailed Findings

  • Antitumor Studies : A derivative of the compound was tested for its ability to inhibit cancer cell growth. The study reported an IC50 value of 21 µM against Flu A virus-infected cells, indicating a promising antitumor effect while maintaining low cytotoxicity .
  • Antioxidant Activity : Compounds similar to the target compound were evaluated for their antioxidant properties. The results showed comparable efficacy to ascorbic acid, suggesting potential applications in treating oxidative stress-related diseases .
  • Influenza Virus Inhibition : In an ELISA-based assay, the compound demonstrated significant inhibition of the PA-PB1 interaction in Influenza A virus polymerase, with an IC50 value indicating effective antiviral activity .

Q & A

Q. What are the standard synthetic routes for preparing this compound and its derivatives?

Methodological Answer: The compound is synthesized via multi-step protocols involving cyclocondensation and acylation. Key steps include:

  • Cyclization : Use of tetrahydrobenzo[b]thiophene precursors (e.g., 3-cyano-6-methyl derivatives) reacted with chloro-substituted benzo[b]thiophene-2-carboxylic acid chlorides under anhydrous conditions (CH₂Cl₂, N₂ atmosphere, reflux) to form the carboxamide backbone .
  • Acylation : Introduction of the cyano group via nucleophilic substitution or condensation with cyanating agents (e.g., benzoylisothiocyanate) in 1,4-dioxane at room temperature .
  • Purification : Reverse-phase HPLC (MeCN:H₂O gradients) or methanol recrystallization ensures ≥95% purity .

Q. Which characterization techniques are critical for confirming structure and purity?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., thiophene ring protons at δ 2.05–1.68 ppm; carbonyl carbons at δ 160–170 ppm) .
    • IR : Identifies functional groups (C≡N: ~2200 cm⁻¹; C=O: ~1700 cm⁻¹) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., M+H⁺ for C₁₉H₁₄ClN₂O₂S₂: calculated 409.02, observed 409.03) .
  • Melting Point : Consistency with literature values (e.g., 204–207°C) validates crystallinity .

Q. What initial biological screening models are recommended?

Methodological Answer:

  • Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Antitumor Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Mechanistic Probes : Fluorescence-based assays to evaluate membrane disruption or enzyme inhibition (e.g., aldehyde oxidase interactions via UV-Vis kinetics) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing chloro with fluoro or altering methyl/cyano positions) to assess impact on potency .
  • Bioisosteric Replacement : Swap the benzo[b]thiophene core with cyclopenta[b]thiophene to evaluate metabolic stability .
  • Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) in software like COMSOL Multiphysics to correlate physicochemical properties with activity .

Q. What computational strategies predict metabolic stability and enzyme interactions?

Methodological Answer:

  • Docking Simulations : Molecular docking (AutoDock Vina) to model interactions with aldehyde oxidase active sites, focusing on hydrogen bonding with FAD cofactors .
  • Metabolic Pathway Prediction : Tools like GLORY or ADMET Predictor identify potential oxidation sites (e.g., sulfur atoms in thiophene rings) prone to Phase I metabolism .
  • Machine Learning : Train models on datasets of similar compounds to predict clearance rates and toxicity thresholds .

Q. How should discrepancies in biological data across models be addressed?

Methodological Answer:

  • Experimental Replication : Repeat assays under standardized conditions (e.g., identical cell passage numbers, serum batches) to rule out variability .
  • Cross-Model Validation : Compare results from in vitro (e.g., cell lines) and ex vivo (e.g., tissue explants) models to identify context-dependent effects .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antitumor IC₅₀ values) using statistical tools (R or Python) to identify outliers and refine hypotheses .

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